

Butyne-DOTA-tris(t-butyl ester): A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Butyne-DOTA-tris(t-butyl ester)	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Butyne-DOTA-tris(t-butylester)**, a key bifunctional chelator used in the development of advanced molecular imaging agents and radiopharmaceuticals. This document details its chemical properties, applications, and relevant experimental protocols.

Core Concepts

Butyne-DOTA-tris(t-butyl ester) is a macrocyclic chelating agent derivatized with a butyne group. This unique structure allows for a two-step functionalization process. The butyne moiety enables covalent attachment to a wide range of biomolecules, such as peptides, antibodies, and nanoparticles, through a highly efficient and specific reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) core serves as a robust chelator for various metal ions, particularly trivalent radiometals used in diagnostic imaging and therapy.[3] [4] The three tert-butyl ester groups protect the carboxylic acid functionalities of the DOTA cage during the conjugation step, preventing unwanted side reactions. These protective groups can be subsequently removed under acidic conditions to allow for efficient metal chelation.

Chemical and Physical Properties

A review of various suppliers reveals some discrepancies in the reported molecular formula and weight for the same CAS Number (2125661-54-1). These variations likely arise from the



inclusion or exclusion of counterions (like HPF₆) in the product formulation. Researchers should consult the certificate of analysis provided by their specific supplier for the most accurate information.

Property	Value	Source(s)
CAS Number	2125661-54-1	[1][3]
Molecular Formula	C32H57N5O7	[1][5]
Molecular Weight	623.82 g/mol	[1][5]
Alternative Formula	C32H57N5O7·HPF6	[6][7]
Alternative Weight	769.8 g/mol	[6][7]
Appearance	White to off-white solid	[1]
Purity	≥ 95%	[6]
Storage Conditions	Store at -20°C for long-term stability.	[1]

Applications in Drug Development and Research

The primary application of **Butyne-DOTA-tris(t-butyl ester)** is in the construction of targeted radiopharmaceuticals and molecular imaging agents. Its bifunctional nature allows for the site-specific labeling of biomolecules with radiometals for techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[2][3]

Bioconjugation via Click Chemistry

The terminal alkyne (butyne) group readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with azide-functionalized biomolecules. This "click" reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it ideal for conjugating with sensitive biological molecules like antibodies and peptides.

Radiolabeling



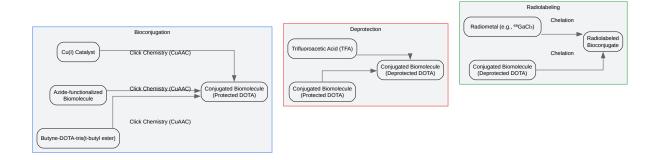
The DOTA macrocycle is a powerful chelator for a variety of radiometals. After deprotection of the tert-butyl esters, the four carboxylate arms and four nitrogen atoms of the DOTA cage form a highly stable complex with the radiometal. Gallium-68 (⁶⁸Ga) is a commonly used positron-emitting radionuclide for PET imaging due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator and its favorable decay characteristics.[8] The stable coordination of ⁶⁸Ga by the DOTA chelator is crucial for in vivo applications to prevent the release of the radionuclide.

Experimental Workflows and Protocols

The following sections provide detailed diagrams and methodologies for the key experimental processes involving **Butyne-DOTA-tris(t-butyl ester)**.

General Experimental Workflow

The overall process involves the conjugation of the chelator to a biomolecule, followed by the deprotection of the ester groups, and finally, radiolabeling with a suitable radiometal.



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General workflow for bioconjugation and radiolabeling.



Detailed Experimental Protocols

This protocol describes the general procedure for conjugating **Butyne-DOTA-tris(t-butylester)** to an azide-functionalized biomolecule.

Materials:

- Butyne-DOTA-tris(t-butyl ester)
- Azide-functionalized biomolecule (e.g., peptide, antibody)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
- Phosphate-buffered saline (PBS), pH 7.4
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of Butyne-DOTA-tris(t-butyl ester) in a suitable organic solvent (e.g., DMSO) and dilute in PBS to the desired concentration.
 - Prepare a stock solution of the azide-functionalized biomolecule in PBS.
 - Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.
 - Prepare a stock solution of the copper ligand in water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-functionalized biomolecule and a molar excess (typically 2-5 equivalents) of Butyne-DOTA-tris(t-butyl ester) in PBS.







- In a separate tube, premix the CuSO₄ and copper ligand solutions.
- Add the CuSO₄/ligand mixture to the biomolecule/chelator solution.
- Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper is typically in the range of 50-250 μM.

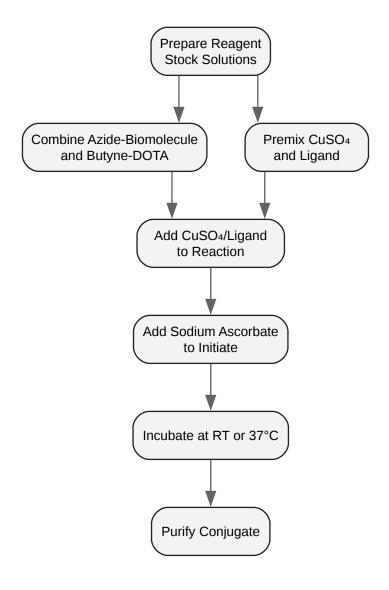
Incubation:

 Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Reaction progress can be monitored by analytical techniques such as LC-MS.[9]

Purification:

 Purify the DOTA-conjugated biomolecule from excess reagents and catalyst using an appropriate method based on the size and properties of the biomolecule. For proteins, size-exclusion chromatography or dialysis are commonly used.





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Workflow for CuAAC Bioconjugation.

This protocol outlines the removal of the tert-butyl protecting groups from the DOTA chelator.

Materials:

- DOTA-conjugated biomolecule
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM) (optional)
- Scavengers (e.g., triisopropylsilane, water) (optional, for sensitive biomolecules)



Purification system (e.g., HPLC, lyophilization)

Procedure:

- Reaction Setup:
 - Dissolve the DOTA-conjugated biomolecule in a suitable solvent. For peptides synthesized on solid phase, the cleavage and deprotection can be performed simultaneously.
 - Add a solution of TFA. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane. For solution-phase deprotection, a mixture of TFA in DCM (e.g., 50%) can be used.[10]
- Incubation:
 - Incubate the reaction at room temperature for 1-4 hours. The deprotection of the DOTA t-butyl esters can be sluggish.[11]
- · Work-up and Purification:
 - Remove the TFA by evaporation under a stream of nitrogen or by precipitation of the product with cold diethyl ether.
 - Purify the deprotected conjugate, for example, by reverse-phase HPLC for peptides.

This protocol provides a general method for radiolabeling the deprotected DOTA-conjugated biomolecule with ⁶⁸Ga.[8][12]

Materials:

- Deprotected DOTA-conjugated biomolecule
- ⁶⁸Ge/⁶⁸Ga generator
- 0.1 M HCl for generator elution
- Cation exchange cartridge (e.g., SCX)

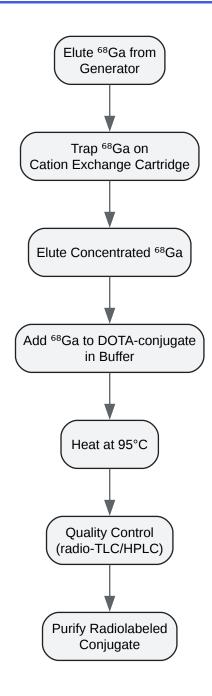


- 5 M NaCl solution
- Sodium acetate buffer (pH 4.0-4.5)
- Purification system (e.g., C18 Sep-Pak cartridge, HPLC)

Procedure:

- ⁶⁸Ga Elution and Concentration:
 - Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.
 - Trap the eluted ⁶⁸Ga³⁺ on a cation exchange cartridge.
 - Wash the cartridge with water.
 - Elute the concentrated ⁶⁸Ga³⁺ from the cartridge with a small volume of 5 M NaCl solution.
- Radiolabeling Reaction:
 - Add the eluted ⁶⁸Ga³⁺ to a solution of the deprotected DOTA-conjugated biomolecule in sodium acetate buffer (pH 4.0-4.5).
 - Heat the reaction mixture at 95°C for 5-15 minutes.[13]
- · Quality Control and Purification:
 - Determine the radiochemical purity using radio-TLC or radio-HPLC.
 - If necessary, purify the radiolabeled conjugate using a C18 Sep-Pak cartridge or reversephase HPLC to remove unchelated ⁶⁸Ga.





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Workflow for Radiolabeling with ⁶⁸Ga.

Quantitative Data

While specific quantitative data for **Butyne-DOTA-tris(t-butyl ester)** is not readily available in the literature, the well-characterized properties of the parent DOTA chelator provide a strong indication of its performance.



Stability Constants of DOTA with Various Metal Ions

The thermodynamic stability of the metal-DOTA complex is a critical factor for in vivo applications. The following table presents the logarithm of the stability constants (log K) for DOTA with several medically relevant metal ions.

Metal Ion	Ionic Radius (Å)	log K
Ga ³⁺	0.62	21.3
In ³⁺	0.80	21.6
Y3+	0.90	24.9
Lu ³⁺	0.86	22.5
Cu ²⁺	0.73	22.5
Gd ³⁺	0.94	24.6

Note: Data is for the parent DOTA chelator and serves as an estimate for the deprotected Butyne-DOTA conjugate.

Conclusion

Butyne-DOTA-tris(t-butyl ester) is a versatile and valuable tool for the development of targeted molecular imaging and therapeutic agents. Its robust chemical properties, coupled with the efficiency of click chemistry for bioconjugation and the strong chelating ability of the DOTA macrocycle, make it a preferred choice for researchers in the field of radiopharmaceutical chemistry. The provided protocols and data serve as a comprehensive guide for the effective utilization of this important bifunctional chelator.

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